molecular formula C11H12INO3 B13195892 (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane

(2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane

Cat. No.: B13195892
M. Wt: 333.12 g/mol
InChI Key: WGPIUPMQGKCYQG-ONGXEEELSA-N
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Description

(2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane: is a chiral compound with a unique structure that includes an iodomethyl group and a nitrophenyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Iodomethyl Group: The iodomethyl group is introduced via a halogenation reaction, where a suitable precursor is treated with iodine under specific conditions.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the oxolane ring is treated with a nitrating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The oxolane ring can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitrophenyl group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for the oxidation of the oxolane ring.

Major Products:

    Substitution Products: Compounds where the iodine atom is replaced by other functional groups.

    Reduction Products: Compounds with an aminophenyl group instead of a nitrophenyl group.

    Oxidation Products: Various oxidized derivatives of the oxolane ring.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Compounds: (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane can be used as a chiral building block in the synthesis of more complex chiral molecules.

Biology:

    Biochemical Studies: The compound can be used in studies to understand the interactions of chiral molecules with biological systems.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the nitrophenyl group can undergo reduction or other transformations. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

    (2S,4R)-2-(Bromomethyl)-4-(4-nitrophenyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    (2S,4R)-2-(Chloromethyl)-4-(4-nitrophenyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.

Uniqueness:

    Reactivity: The iodomethyl group in (2S,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane is more reactive in nucleophilic substitution reactions compared to bromomethyl and chloromethyl groups.

    Applications: The unique combination of the iodomethyl and nitrophenyl groups makes this compound particularly useful in specific synthetic and research applications.

Properties

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

(2S,4R)-2-(iodomethyl)-4-(4-nitrophenyl)oxolane

InChI

InChI=1S/C11H12INO3/c12-6-11-5-9(7-16-11)8-1-3-10(4-2-8)13(14)15/h1-4,9,11H,5-7H2/t9-,11-/m0/s1

InChI Key

WGPIUPMQGKCYQG-ONGXEEELSA-N

Isomeric SMILES

C1[C@@H](CO[C@@H]1CI)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1C(COC1CI)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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